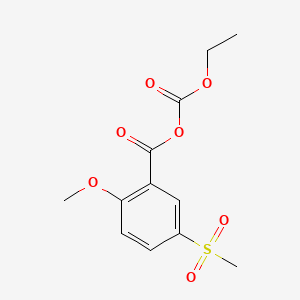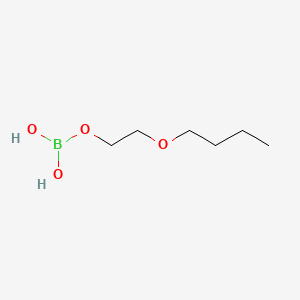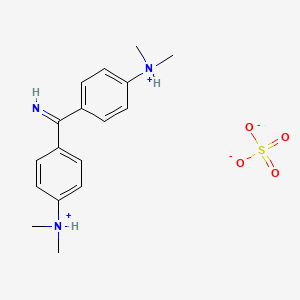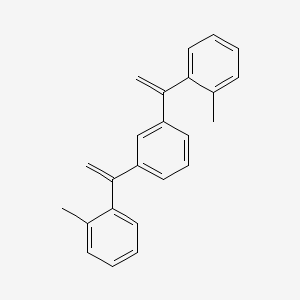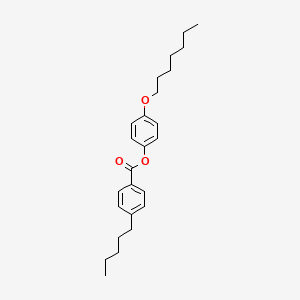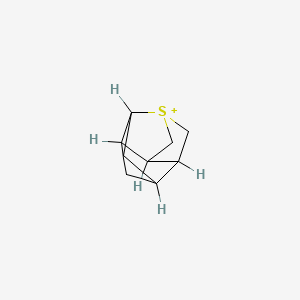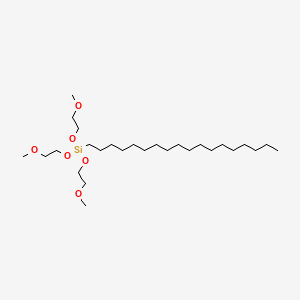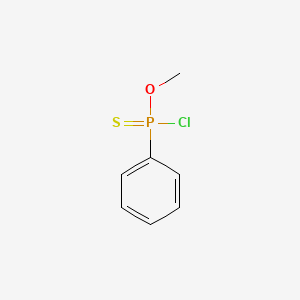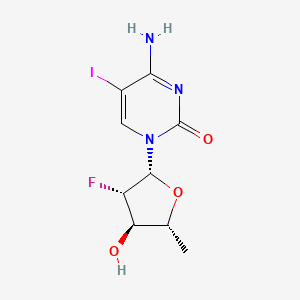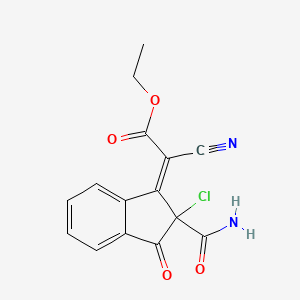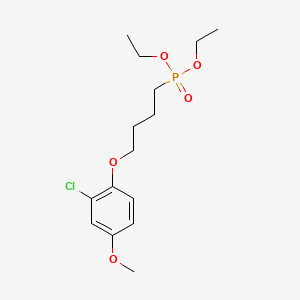
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is a chemical compound with the molecular formula C15H24ClO5P. It is characterized by the presence of a phosphonic acid group, a chlorinated aromatic ring, and a methoxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with butyl bromide in the presence of a base to form the intermediate 4-(2-chloro-4-methoxyphenoxy)butane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (4-(2-chlorophenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(4-methoxyphenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(2-chloro-4-methylphenoxy)butyl)-, diethyl ester
Uniqueness
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, which are not observed in similar compounds .
Properties
CAS No. |
89210-91-3 |
|---|---|
Molecular Formula |
C15H24ClO5P |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
2-chloro-1-(4-diethoxyphosphorylbutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C15H24ClO5P/c1-4-20-22(17,21-5-2)11-7-6-10-19-15-9-8-13(18-3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
RLHRRSARCRNDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
